
3-Acetoxy-2-oxopropanol dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-2-oxopropanol dimer: is a biochemical compound used primarily in research. It is a derivative of 1,3-dihydroxyacetone dimer and is known for its applications in the synthesis of various chemical agents. The molecular formula of this compound is C10H16O8, and it has a molecular weight of 264.23 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2-oxopropanol dimer typically involves the acetylation of 1,3-dihydroxyacetone. The reaction is carried out under controlled conditions to ensure the formation of the dimer. The process involves the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetoxy-2-oxopropanol dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Acetoxy-2-oxopropanol dimer has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 3-Acetoxy-2-oxopropanol dimer involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.
Comparaison Avec Des Composés Similaires
1,3-Dihydroxyacetone dimer: A precursor to 3-Acetoxy-2-oxopropanol dimer.
1-Hydroxy-3-acetoxy-2-propanone: Another derivative of 1,3-dihydroxyacetone with similar properties.
Uniqueness: this compound is unique due to its specific acetoxy and oxo functional groups, which confer distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in scientific studies .
Propriétés
Formule moléculaire |
C10H16O8 |
|---|---|
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
[5-(acetyloxymethyl)-2,5-dihydroxy-1,4-dioxan-2-yl]methyl acetate |
InChI |
InChI=1S/C10H16O8/c1-7(11)15-3-9(13)5-18-10(14,6-17-9)4-16-8(2)12/h13-14H,3-6H2,1-2H3 |
Clé InChI |
SBVVFMJIMIBSBA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1(COC(CO1)(COC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)
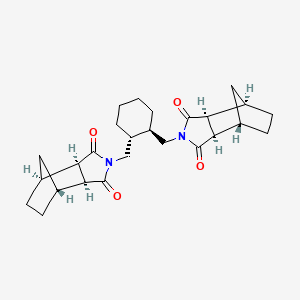
![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)
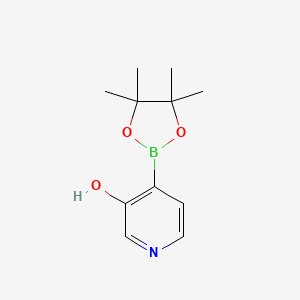
![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)
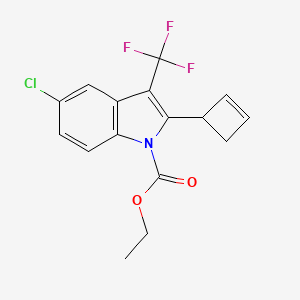

![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)

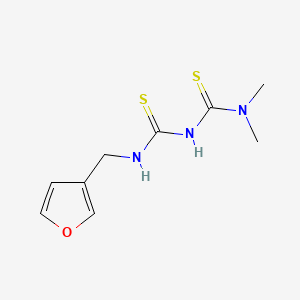
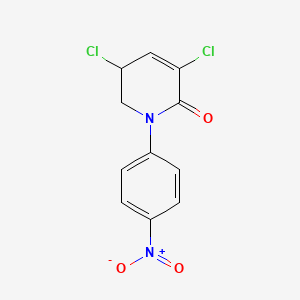
![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)
